

IUPAC name 1-(Chloromethyl)-3-(trifluoromethoxy)benzene

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Compound of Interest

Compound Name: 3-(Trifluoromethoxy)benzyl chloride

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An In-depth Technical Guide to 1-(Chloromethyl)-3-(trifluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-(Chloromethyl)-3-(trifluoromethoxy)benzene (CAS No. 89807-43-2), a key fluorinated building block in modern organic synthesis. The document details the compound's physicochemical properties, synthesis, and characteristic reactivity. Emphasis is placed on the strategic influence of the trifluoromethoxy and chloromethyl functional groups, which impart unique electronic properties and synthetic versatility. Detailed protocols, mechanistic diagrams, and safety information are provided to support its effective application in pharmaceutical, agrochemical, and materials science research.

Compound Identification and Physicochemical Properties

1-(Chloromethyl)-3-(trifluoromethoxy)benzene, also known as **3-(trifluoromethoxy)benzyl chloride**, is a disubstituted aromatic compound. The presence of both a reactive benzyl chloride moiety and a lipophilic, electron-withdrawing trifluoromethoxy group makes it a valuable intermediate for introducing the 3-(trifluoromethoxy)phenyl motif into target molecules.

Property	Value	Source(s)
IUPAC Name	1-(Chloromethyl)-3-(trifluoromethoxy)benzene	N/A
CAS Number	89807-43-2	[1] [2]
Molecular Formula	C ₈ H ₆ ClF ₃ O	[1]
Molecular Weight	210.58 g/mol	[1]
Appearance	Colorless to yellow liquid	N/A
Solubility	Soluble in common organic solvents (e.g., ethanol, chloroform); insoluble in water.	N/A
Boiling Point	Data not available. For the isomeric compound, 4-(trifluoromethoxy)benzyl chloride, the boiling point is 154-155 °C.	N/A
Density	Data not available. For the isomeric compound, 4-(trifluoromethoxy)benzyl chloride, the density is 1.607 g/cm ³ .	N/A

Molecular Structure and Electronic Influence

The functionality of 1-(Chloromethyl)-3-(trifluoromethoxy)benzene is dictated by the interplay between its two key substituents on the aromatic ring.

- Trifluoromethoxy (-OCF₃) Group: This group is a potent electron-withdrawing substituent, primarily through a strong inductive effect (-I) that is not significantly offset by resonance donation (+R) from the oxygen atom. This deactivates the benzene ring towards electrophilic aromatic substitution. In drug design, the -OCF₃ group is strategically employed to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability of a molecule.[\[1\]](#)

- **Chloromethyl (-CH₂Cl) Group:** This is a benzylic halide functional group. The carbon atom is electrophilic and serves as the primary site of reactivity for the entire molecule, readily undergoing nucleophilic substitution reactions.

The meta-substitution pattern places the chloromethyl group in a position where its reactivity is influenced by the strong inductive withdrawal of the trifluoromethoxy group, which can affect the stability of carbocation intermediates in S_n1-type reactions.

Synthesis and Mechanism

The most direct industrial route to 1-(Chloromethyl)-3-(trifluoromethoxy)benzene is the chlorination of the corresponding toluene derivative, 3-(trifluoromethoxy)toluene. While multiple chloromethylation methods exist, a common approach involves a free-radical or electrophilic chlorination at the benzylic position. A representative method involves the use of thionyl chloride (SOCl₂) or a similar chlorinating agent, often initiated by a radical initiator or catalyzed by a Lewis acid.

General Synthesis Workflow

The transformation from the toluene precursor to the final benzyl chloride product follows a clear logical path.

Caption: Synthesis workflow for the target compound.

Representative Synthetic Protocol

Disclaimer: This protocol is a representative example based on standard chlorination procedures and should be adapted and optimized with appropriate laboratory safety controls.

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, charge 3-(trifluoromethoxy)toluene (1.0 eq).
- **Reagent Addition:** Add a suitable solvent like carbon tetrachloride. Add N-chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (0.02 eq).
- **Reaction Execution:** Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography

(TLC).

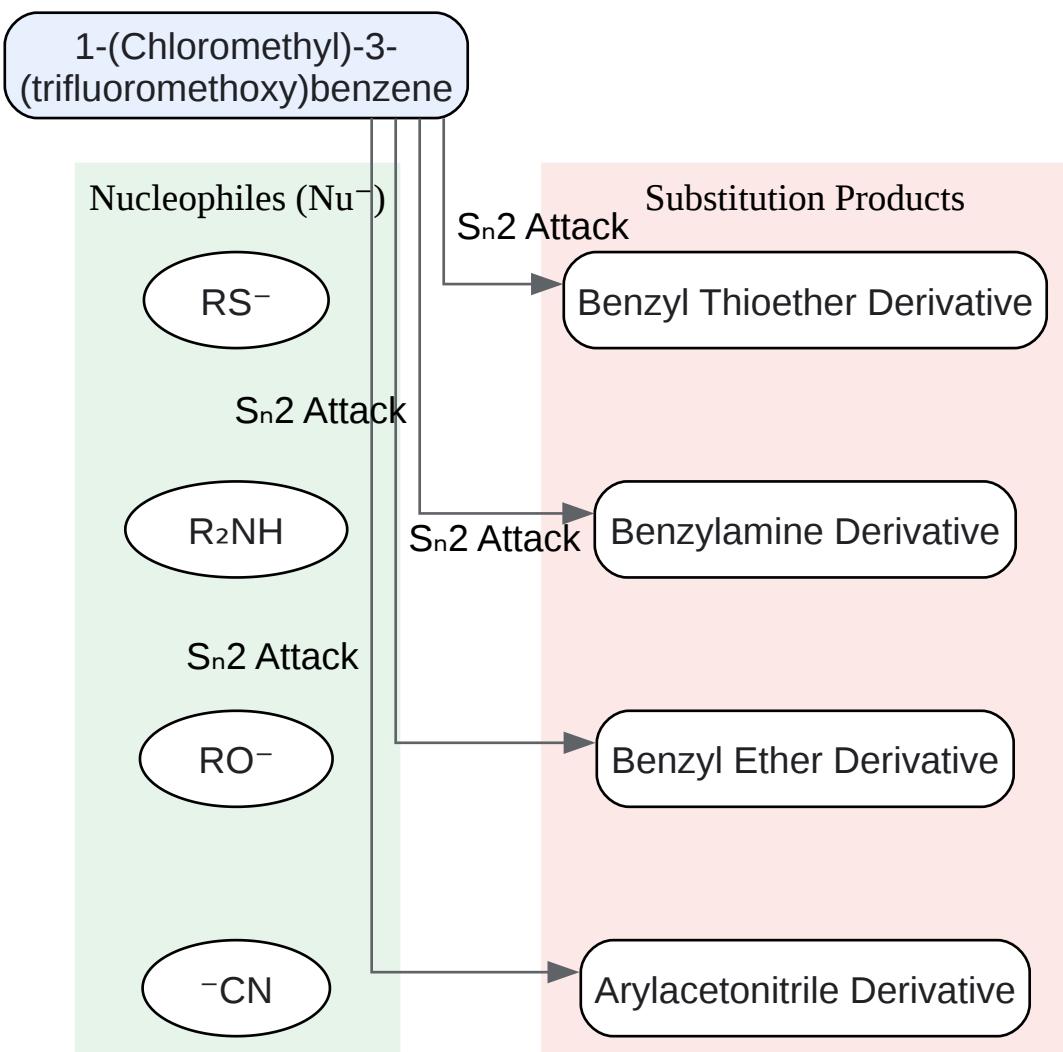
- Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide byproduct.
- Purification: Wash the filtrate with a 10% sodium carbonate solution, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Isolation: Purify the crude product by vacuum distillation to yield 1-(Chloromethyl)-3-(trifluoromethoxy)benzene as a clear liquid.

Chemical Reactivity and Applications

The primary utility of this compound is as a benzylating agent. The benzylic carbon is susceptible to attack by a wide range of nucleophiles, proceeding via either an S_N1 or S_N2 mechanism depending on the nucleophile, solvent, and reaction conditions.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for S_N2 reactions with various soft and hard nucleophiles.



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Caption: Nucleophilic substitution pathways.

Protocol: Synthesis of a Benzylamine Derivative

- Setup: Dissolve 1-(Chloromethyl)-3-(trifluoromethoxy)benzene (1.0 eq) in a polar aprotic solvent such as acetonitrile.
- Reagent Addition: Add potassium carbonate (2.0 eq) followed by the desired primary or secondary amine (1.2 eq).
- Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) until the starting material is consumed (monitored by TLC).

- Work-up: Filter the solid potassium salts and concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude benzylamine derivative by column chromatography on silica gel.

Key Applications

- Pharmaceutical Synthesis: It is used as a reactant in the preparation of complex drug molecules, such as indole derivatives that act as sphingosine-1-phosphate receptor modulators.[\[1\]](#)
- Agrochemical Development: The trifluoromethoxy-phenyl moiety is incorporated into novel pesticides and herbicides to enhance their efficacy and stability.
- Fine Chemicals: Serves as a versatile starting material for a wide range of specialized organic compounds.

Spectral Data Analysis (Predicted)

Experimental spectral data for this specific compound is not readily available in reviewed literature. However, a reliable analysis can be constructed based on the known spectra of its precursor, (trifluoromethoxy)benzene, and the predictable effects of adding a chloromethyl group.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (trifluoromethoxy)benzene shows a complex multiplet for the aromatic protons.[\[3\]](#) For 1-(Chloromethyl)-3-(trifluoromethoxy)benzene, the following signals are expected (in CDCl₃):

- ~7.2-7.5 ppm: A complex multiplet corresponding to the 4 aromatic protons (H-2, H-4, H-5, H-6).
- ~4.6 ppm: A sharp singlet corresponding to the 2 protons of the chloromethyl (-CH₂Cl) group. The downfield shift is due to the electronegativity of the adjacent chlorine atom.

¹³C NMR Spectroscopy

- ~149 ppm: Quaternary carbon attached to the -OCF₃ group.
- ~139 ppm: Quaternary carbon attached to the -CH₂Cl group.
- ~118-131 ppm: Signals for the four aromatic CH carbons.
- ~121 ppm (quartet): The carbon of the -OCF₃ group, split by the three fluorine atoms.
- ~45 ppm: Signal for the benzylic carbon of the -CH₂Cl group.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single sharp singlet. The chemical shift should be very close to that of related (trifluoromethoxy)benzene compounds.

- ~ -58 to -60 ppm: A singlet for the -OCF₃ group (relative to CFCI₃).[\[4\]](#)

Safety and Handling

Disclaimer: This information is summarized from safety data sheets of closely related isomers and may not be exhaustive. Always consult the specific Safety Data Sheet (SDS) for CAS 89807-43-2 before handling.

- Hazard Identification:
 - Causes severe skin burns and eye damage.[\[5\]](#)
 - May cause respiratory irritation.[\[5\]](#)
 - May be harmful if swallowed and can cause gastrointestinal irritation.[\[6\]](#)
- Handling Precautions:
 - Use only under a chemical fume hood with adequate ventilation.[\[6\]](#)
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[\[5\]](#)

- Keep away from heat, sparks, and open flames. Take measures to prevent the build-up of electrostatic charge.[6]
- Avoid contact with skin, eyes, and clothing.
- Storage:
 - Store in a cool, dry, and well-ventilated place.[6]
 - Keep the container tightly closed and store under an inert atmosphere if possible.[5]
 - Incompatible with strong bases, amines, and oxidizing agents.[5]
- First Aid:
 - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5]
 - Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

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